molecular formula C12H16INO2 B3184980 Methyl 4-(diethylamino)-3-iodobenzoate CAS No. 1131614-37-3

Methyl 4-(diethylamino)-3-iodobenzoate

Cat. No.: B3184980
CAS No.: 1131614-37-3
M. Wt: 333.16 g/mol
InChI Key: GIUDMXJOTSXMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(diethylamino)-3-iodobenzoate (CAS 91563-80-3) is a high-purity (≥98%) benzoate ester derivative of significant interest in medicinal chemistry and radiopharmaceutical research. Its molecular formula is C12H16INO2. This compound is structurally characterized by a diethylamino group and an iodine atom on the benzoate ring system. This specific architecture is valuable for researchers developing novel molecular probes, particularly for targeting melanin in malignant melanoma. The structural motif of diethylaminoethyl-substituted benzamides and benzoates is a recognized pharmacophore in the design of imaging agents for Positron Emission Tomography (PET) . Preclinical studies on closely related analogs, such as iodinated benzamides, have demonstrated high and specific uptake in melanoma cells and tumor xenografts, making this class of compounds promising for the non-invasive detection of melanoma and its metastases . The iodine present in the molecule provides a versatile handle for potential further chemical modification or for use as a precursor in the synthesis of more complex diagnostic agents. As with all compounds of this nature, this compound is intended For Research Use Only . It is strictly not intended for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

CAS No.

1131614-37-3

Molecular Formula

C12H16INO2

Molecular Weight

333.16 g/mol

IUPAC Name

methyl 4-(diethylamino)-3-iodobenzoate

InChI

InChI=1S/C12H16INO2/c1-4-14(5-2)11-7-6-9(8-10(11)13)12(15)16-3/h6-8H,4-5H2,1-3H3

InChI Key

GIUDMXJOTSXMLO-UHFFFAOYSA-N

SMILES

CCN(CC)C1=C(C=C(C=C1)C(=O)OC)I

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C(=O)OC)I

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-(diethylamino)-3-iodobenzoate, and how do reaction conditions influence yield?

  • Synthesis Methods :

  • Iodination-Esterification Sequence : A common approach involves iodination of a precursor like 4-(diethylamino)-3-hydroxybenzoic acid using iodine in an acidic medium (e.g., H₂SO₄), followed by esterification with methanol. Reaction temperatures (60–80°C) and stoichiometric ratios of iodine (1.2–1.5 equiv.) are critical for regioselectivity and minimizing byproducts .
  • Catalytic Optimization : Sulfuric acid is typically used as a catalyst for esterification, but milder alternatives like p-toluenesulfonic acid (PTSA) may reduce side reactions. Continuous flow synthesis has been reported for analogous iodobenzoates to enhance efficiency .
    • Key Data :
ParameterTypical RangeImpact on Yield
Iodination Temperature60–80°CMaximizes iodine incorporation
Methanol:Molar Ratio5:1–10:1Drives esterification completion
Reaction Time6–12 hoursBalances conversion vs. degradation

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

  • Primary Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the diethylamino group (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for N-CH₂) and iodine’s electronic effects on aromatic protons (downfield shifts for ortho protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 364.02 for C₁₂H₁₆INO₂) .
    • Advanced Methods : X-ray crystallography can resolve steric effects of the bulky iodine substituent, though crystallization may require slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) .

Advanced Research Questions

Q. How do contradictory reports on iodination regioselectivity inform synthetic protocol optimization?

  • Contradiction Analysis : While and highlight iodination at the 3-position of the benzoate core, competing reactions (e.g., para-iodination) may arise if acidic conditions are insufficient. Steric hindrance from the diethylamino group favors meta-iodination, but excess iodine or prolonged reaction times can promote di-iodinated byproducts .
  • Mitigation Strategies :

  • Use of Lewis acids (e.g., FeCl₃) to direct iodination.
  • Real-time monitoring via TLC or in-situ IR to terminate reactions at optimal conversion .

Q. What is the role of the diethylamino group in modulating reactivity for cross-coupling reactions?

  • Mechanistic Insights : The electron-donating diethylamino group activates the aromatic ring for electrophilic substitution but deactivates it toward Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura). However, the iodine substituent serves as a leaving group, enabling selective C–C bond formation at the 3-position. Ligand choice (e.g., Pd(PPh₃)₄) and base (K₂CO₃ vs. Cs₂CO₃) significantly impact coupling efficiency .

Q. How can researchers design derivatives of this compound to study structure-activity relationships (SAR) in medicinal chemistry?

  • Methodological Framework :

  • Substitution Strategies : Replace the iodine atom with other halogens (Br, Cl) or functional groups (NO₂, CN) to probe electronic effects.
  • Ester Hydrolysis : Convert the methyl ester to a free carboxylic acid for enhanced solubility or metal coordination in biological assays .
    • Case Study : Derivatives with nitro groups (e.g., 3-nitro analogues) exhibit altered redox properties, enabling applications in probe design for reactive oxygen species (ROS) detection .

Q. What are the stability challenges of this compound under varying storage conditions?

  • Degradation Pathways :

  • Photolytic Decomposition : Exposure to UV light cleaves the C–I bond, forming de-iodinated byproducts. Store in amber vials under inert gas (N₂/Ar).
  • Hydrolytic Sensitivity : The ester group hydrolyzes in aqueous alkaline conditions (pH > 9). Use anhydrous solvents (e.g., THF, DCM) for long-term storage .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

  • Modeling Approaches :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) by aligning the iodine and diethylamino groups with active-site residues .

Q. What strategies address low regioselectivity in cross-electrophile coupling reactions involving this compound?

  • Experimental Design :

  • Mediator-Assisted Coupling : Use mediators like Mn⁰ or Zn⁰ to transfer electrons selectively to the iodine-bearing carbon, suppressing competing pathways.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for C–I bond activation .

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